molecular formula C23H34N4O2 B8798206 1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione

1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B8798206
M. Wt: 398.5 g/mol
InChI Key: NCMIPRCQUMYAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[321]octane-2,4-dione is a complex organic compound featuring a bicyclic structure with multiple functional groups

Properties

Molecular Formula

C23H34N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

1,8,8-trimethyl-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-3-azabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C23H34N4O2/c1-22(2)18-9-10-23(22,3)21(29)27(20(18)28)13-7-6-12-25-14-16-26(17-15-25)19-8-4-5-11-24-19/h4-5,8,11,18H,6-7,9-10,12-17H2,1-3H3

InChI Key

NCMIPRCQUMYAEC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=N4)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione typically involves multi-step procedures. The synthetic routes often start with the preparation of the bicyclic core, followed by the introduction of the piperazine and pyridine moieties. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Industry: It could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and pyridine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar compounds include other bicyclic structures with piperazine and pyridine moieties. For example:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.